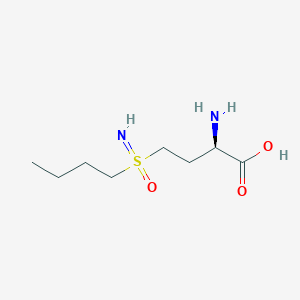

D-丁硫氨酸-(S,R)-亚磺酰胺

描述

D-Buthionine-(S,R)-sulfoximine is a synthetic amino acid known for its ability to inhibit gamma-glutamylcysteine synthetase, a crucial enzyme in glutathione biosynthesis. This inhibition leads to the depletion of glutathione, a key molecule in cellular defense against oxidative stress (Griffith & Meister, 1979).

Synthesis Analysis

The synthesis of D-Buthionine-(S,R)-sulfoximine typically involves treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method retains the stereochemistry of the amino acid while yielding a mixture of diastereomers at the sulfoximine sulfur (Griffith, 1987).

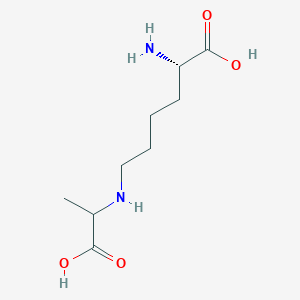

Molecular Structure Analysis

The molecular structure of D-Buthionine-(S,R)-sulfoximine features the presence of a sulfoximine group attached to the buthionine backbone. The absolute configuration, bond lengths, and angles of this molecule have been determined using X-ray diffraction, providing insight into its stereochemical properties (Campbell et al., 1991).

Chemical Reactions and Properties

D-Buthionine-(S,R)-sulfoximine undergoes various chemical reactions due to its unique structure. It can be converted to alpha-imino and alpha-keto acids and interacts with different enzymes, contributing to its biological activity and potential toxicity (Cooper et al., 1976).

Physical Properties Analysis

The physical properties of D-Buthionine-(S,R)-sulfoximine, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfoximine group impacts these properties, making it a distinct compound in terms of physical characteristics.

Chemical Properties Analysis

D-Buthionine-(S,R)-sulfoximine's chemical properties, particularly its reactivity and interactions with other molecules, are central to its biological effects. Its ability to inhibit glutathione synthesis is a key chemical property, leading to its use in various research and clinical settings (Griffith & Meister, 1979).

科学研究应用

谷胱甘肽合成的抑制

D-丁硫氨酸-(S,R)-亚磺酰胺(BSO)因其对谷胱甘肽合成具有有效且特异的抑制作用而受到认可。它通过靶向谷胱甘肽生物合成中的关键酶γ-谷氨酰半胱氨酸合成酶来实现这一点,其效果比类似化合物更有效。这种机制使 BSO 成为研究谷胱甘肽合成抑制的实验系统中的有用试剂 (Griffith & Meister, 1979)。

增强化疗药物的细胞毒性

BSO 已在临床试验中用于增强美法仑等化疗药物的细胞毒性作用。通过消耗细胞内谷胱甘肽,BSO 可以克服肿瘤对各种化疗药物的耐药性,尤其是烷化剂和铂类化合物 (Bailey, 1998)。

对人神经母细胞瘤细胞系的细胞毒作用

在针对人神经母细胞瘤细胞系的研究中,BSO 表现出显着的细胞毒性,尤其是在具有 MYCN 基因组扩增的细胞系中。BSO 在这些细胞系中诱导细胞凋亡,展示了其作为特定癌症治疗中的治疗剂的潜力 (Anderson 等人,1999 年)。

抗锥虫克鲁兹氏锥虫活性

BSO 已在小鼠模型中显示出对克鲁兹锥虫的有效性。它提高了受感染小鼠的存活率并降低了寄生虫血症。值得注意的是,BSO 与硝呋替莫等药物的组合进一步提高了其对这种寄生虫的疗效 (Faúndez 等人,2008 年)。

非对映异构体的分析和制备分离

BSO 抑制γ-谷氨酰半胱氨酸合成酶的能力也促进了其非对映异构体的分析和制备分离。这种分离对于理解每种非对映异构体在生物系统中的特定相互作用至关重要 (Campbell 等人,1991 年)。

测定人血浆中的药代动力学

BSO 的药代动力学已在人血浆中得到研究,提供了对其分布、代谢和排泄的见解。这些信息对于优化其在临床环境中的使用至关重要 (Sandor 等人,1995 年)。

在药物代谢和肝毒性中的作用

关于 BSO 对小鼠肝脏药物代谢影响的研究表明,它可用于研究谷胱甘肽在异种生物转化的作用。BSO 在不影响酶活性的情况下改变肝脏非蛋白巯基含量的能力为肝脏药物代谢提供了宝贵的见解 (White 等人,1984 年)。

作用机制

安全和危害

属性

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Buthionine-(S,R)-sulfoximine | |

CAS RN |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

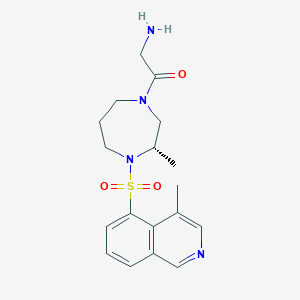

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

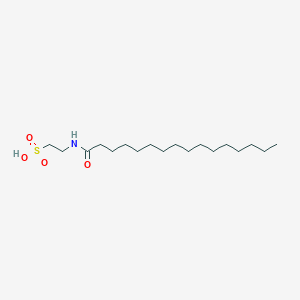

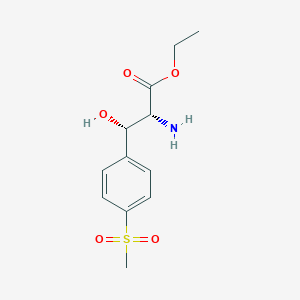

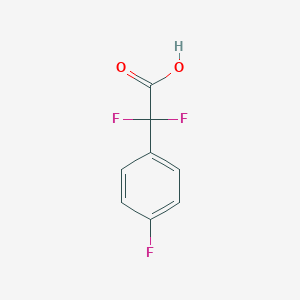

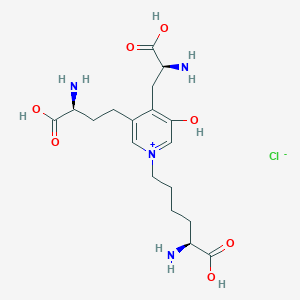

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)